Physicochemical Property Differentiation: Enhanced Lipophilicity Relative to Unsubstituted Phenylglycine
The ortho-methoxyphenyl group imparts a quantifiable increase in lipophilicity compared to the unsubstituted phenylglycine scaffold. While direct comparative data for the target compound is limited, the LogP for 2-amino-2-(2-methoxyphenyl)acetic acid is reported with a consensus value of -0.23, but individual computed values range from -1.73 to 1.29, indicating higher lipophilicity than unsubstituted phenylglycine (LogP ~ -1.5 to -2.0) . This property is crucial for modulating membrane permeability and target engagement in cellular assays.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed LogP values range from -1.73 to 1.29, with a consensus LogP of -0.23 . |
| Comparator Or Baseline | Unsubstituted phenylglycine (2-amino-2-phenylacetic acid) has a typical LogP of approximately -1.5 to -2.0 . |
| Quantified Difference | Approximate increase of 1.3 to 3.3 LogP units (depending on the computational method). |
| Conditions | Computational prediction using various algorithms (XLOGP3, iLOGP, WLOGP, etc.). |
Why This Matters
Lipophilicity is a key determinant of a compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties; a quantifiable difference in LogP informs researchers selecting between these analogs for cellular or in vivo studies.
